![molecular formula C22H21ClN6O2 B2630229 1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-chlorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251626-79-5](/img/structure/B2630229.png)
1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-chlorobenzyl)-1H-imidazole-4-carboxamide
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Overview
Description
The compound “1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-chlorobenzyl)-1H-imidazole-4-carboxamide” is a complex organic molecule that contains several functional groups . It has an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The tert-butyl group is a common substituent in organic chemistry . The compound also contains a pyridyl group (a derivative of pyridine), a chlorobenzyl group, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . Techniques like X-ray crystallography can provide detailed information about the molecular structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Scientific Research Applications
Synthesis and Chemical Properties
This compound is synthesized through a one-step reaction by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine. The reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure . Its chemical structure includes a pyridine ring, an imidazole ring, and a tert-butyl group, which significantly influences its reactivity and properties.
Biological Activity and Medicinal Applications
Crizotinib Intermediate: The compound serves as an important intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies. Crizotinib targets ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) kinases, inhibiting their activity and impeding cancer cell growth .
Stabilizer in Polyolefins
Food Contact Materials: The compound is used as a stabilizer in polyolefins (such as plastics) for food contact materials. It is intended for short-term contact at high temperatures and long-term storage at or below room temperature .
Unique Reactivity of the Tert-Butyl Group
The tert-butyl group in this compound exhibits unique reactivity patterns. It has been studied extensively in various contexts:
- Biosynthetic and Biodegradation Pathways : Understanding its role in natural systems sheds light on its implications in biosynthetic and biodegradation pathways .
Crystallography and Photophysical Properties
Using X-ray crystallography and UV-vis spectroscopy, researchers have explored how substituent size and ring substitution pattern affect the geometry and photophysical properties of related 1,2-dithiolanes. These investigations provide valuable insights into the compound’s behavior .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-22(2,3)21-27-20(31-28-21)15-8-9-18(24-11-15)29-12-17(26-13-29)19(30)25-10-14-6-4-5-7-16(14)23/h4-9,11-13H,10H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCRIVKSORAGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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